7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
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Overview
Description
The compound is a purine derivative with a piperazine ring attached. Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Scientific Research Applications
Cardiovascular Activity
The compound's analogues have been synthesized and tested for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. For instance, derivatives with specific substituents have shown strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Anti-Inflammatory and Analgesic Activities
Further research into derivatives of this compound has uncovered significant anti-inflammatory and analgesic potentials. For example, novel derivatives synthesized from visnagenone and khellinone have demonstrated considerable COX-2 inhibitory activities, alongside analgesic and anti-inflammatory effects, suggesting their utility in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Compounds within this chemical class have also been evaluated for their antimicrobial activities. New triazole derivatives, for instance, have been synthesized and tested against a variety of pathogens, displaying good to moderate activities and indicating their potential use as antimicrobial agents (Bektaş et al., 2007).
PD-1/PD-L1 Inhibition for Cancer Therapy
Additionally, some derivatives have been explored for their ability to inhibit PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. Certain synthesized compounds have shown promising results in inhibiting this interaction, suggesting their potential application in developing new cancer therapies (Narva et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-15-5-4-6-16(13-15)14-25-7-9-26(10-8-25)20-22-18-17(27(20)11-12-30-3)19(28)23-21(29)24(18)2/h4-6,13H,7-12,14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQNZHLPFZOZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CCOC)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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